molecular formula C7H6N2O2S B1296402 6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid CAS No. 77628-51-4

6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid

Cat. No.: B1296402
CAS No.: 77628-51-4
M. Wt: 182.2 g/mol
InChI Key: VSQMBZXCDDTZAF-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Derivative Formation

6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid serves as a precursor in the synthesis of diverse functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines. These derivatives include primary and secondary amide derivatives, N,N'-disubstituted ureas, and perhydroimidazo[1,5-c]thiazole derivatives, highlighting the compound's versatility in creating a range of chemical structures with potential biological activities (Peterlin-Mašič et al., 2000).

Building Blocks for Heterocyclic Analogs

The compound is used in the preparation of heterocyclic analogs of α-aminoadipic acid and its esters. This involves free-radical bromination to afford versatile building blocks for coupling reactions, leading to novel compounds with potential pharmacological applications (Šačkus et al., 2015).

Antimicrobial Activity Studies

6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activities against a variety of pathogens, including Staphylococcus aureus and Escherichia coli. Some derivatives have shown specific activity against Staphylococcus epidermidis, indicating potential for development as antimicrobial agents (Ur et al., 2004).

Structural and Conformational Analysis

Research on 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives includes detailed structural and conformational analysis, contributing to a deeper understanding of their chemical and physical properties. This knowledge is crucial for the development of compounds with optimized pharmacological profiles (Lynch & Mcclenaghan, 2004).

Antituberculous Activity Evaluation

Derivatives of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid have been investigated for their antituberculous properties. This research is driven by the ongoing need for new therapeutic agents to combat tuberculosis, especially in the face of rising drug resistance. Studies focus on evaluating the antituberculous activity of synthesized compounds against Mycobacterium tuberculosis, offering potential new avenues for treatment (Cesur et al., 2002).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with xanthine oxidase, an enzyme involved in purine metabolism . The interaction between this compound and xanthine oxidase can inhibit the enzyme’s activity, thereby affecting the production of uric acid. This inhibition is significant in the context of diseases such as gout, where uric acid levels are elevated .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving lung fibroblast cell lines, this compound did not exhibit acute cellular toxicity at concentrations up to 128 μM . This suggests that the compound can be used in cellular studies without causing significant cytotoxic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit enzymes such as xanthine oxidase by binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition, without causing toxicity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound could potentially lead to liver or kidney damage due to its interaction with metabolic enzymes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, affecting the metabolism of purines and the production of uric acid . Additionally, the compound may influence other metabolic pathways by interacting with cofactors or other enzymes, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria could affect mitochondrial function and energy metabolism, while its presence in the nucleus could influence gene expression and DNA repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a three-reactor multistage system with continuous flow, without the isolation of intermediate compounds . The reaction conditions include the use of a dehydrating system comprising 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine in a T-mixer .

Industrial Production Methods

Modern industrial methods for the production of this compound utilize continuous flow systems to enhance efficiency and yield. These methods are designed to minimize the isolation of intermediate compounds, thereby streamlining the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazothiazole compounds

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)9-2-3-12-7(9)8-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQMBZXCDDTZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317404
Record name 6-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77628-51-4
Record name 77628-51-4
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Record name 6-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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